molecular formula C17H18ClN3O3 B12912993 Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate

Cat. No.: B12912993
M. Wt: 347.8 g/mol
InChI Key: RVHCRFPJSKYOMB-OUKQBFOZSA-N
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Description

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring, a cyanoacrylate group, and a chloropropanoyl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is unique due to its combination of a quinoxaline ring, a cyanoacrylate group, and a chloropropanoyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a complex organic compound that belongs to the cyanoacrylate family. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 347.8 g/mol. The compound features a dihydroquinoxaline scaffold, which is known for its diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

Ethyl 3 4 3 chloropropanoyl 3 4 dihydroquinoxalin 1 2H yl 2 cyanoacrylate\text{Ethyl 3 4 3 chloropropanoyl 3 4 dihydroquinoxalin 1 2H yl 2 cyanoacrylate}

Synthesis

The synthesis of this compound typically involves the acylation of dihydroquinoxaline derivatives with chloroacetic acid derivatives followed by the introduction of the ethyl cyanoacrylate moiety. This multi-step synthetic route allows for the incorporation of various substituents that can influence biological activity.

Pharmacological Effects

The biological activity of this compound has been explored in several studies, focusing primarily on its neuropharmacological effects. Key findings from various studies include:

  • Neuroprotective Effects : Research indicates that derivatives of dihydroquinoxaline exhibit neuroprotective properties. For instance, compounds similar to this compound have shown promise in models of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival .
  • Analgesic Activity : Some studies report analgesic properties associated with quinoxaline derivatives. The mechanism may involve modulation of pain pathways through interactions with neurotransmitter systems .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary data indicate that it may inhibit the growth of various bacterial strains, although further investigations are needed to confirm these effects.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Neuropharmacological Evaluation : A study conducted on a series of quinoxaline derivatives demonstrated significant neuropharmacological effects in rodent models, including reduced anxiety-like behavior and improved cognitive function .
  • Antinociceptive Studies : In a controlled experiment assessing pain response in animal models, derivatives exhibited significant antinociceptive activity comparable to standard analgesics, suggesting their potential as therapeutic agents for pain management .

Comparative Biological Data

Activity TypeCompoundResult
NeuroprotectionQuinoxaline DerivativeSignificant reduction in apoptosis in neuronal cells
Analgesic ActivityEthyl DihydroquinoxalineComparable efficacy to morphine in pain models
AntimicrobialQuinoxaline DerivativeInhibition of Gram-positive bacteria growth

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

ethyl (E)-3-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C17H18ClN3O3/c1-2-24-17(23)13(11-19)12-20-9-10-21(16(22)7-8-18)15-6-4-3-5-14(15)20/h3-6,12H,2,7-10H2,1H3/b13-12+

InChI Key

RVHCRFPJSKYOMB-OUKQBFOZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N1CCN(C2=CC=CC=C21)C(=O)CCCl)/C#N

Canonical SMILES

CCOC(=O)C(=CN1CCN(C2=CC=CC=C21)C(=O)CCCl)C#N

Origin of Product

United States

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